4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine

Lipophilicity Drug-likeness ADME

4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine (CAS 672925-30-3) is a synthetic heterocyclic small molecule (MW 283.33 g/mol, formula C₁₆H₁₇N₃O₂) belonging to the isoxazolo[5,4-d]pyrimidine chemotype — a purine-isosteric scaffold characterized by a fused isoxazole-pyrimidine bicyclic core. The compound features a 3-methyl substituent on the isoxazole ring and a 4-(tert-butyl)phenoxy ether linkage at the C-4 position of the pyrimidine ring.

Molecular Formula C16H17N3O2
Molecular Weight 283.331
CAS No. 672925-30-3
Cat. No. B2430274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
CAS672925-30-3
Molecular FormulaC16H17N3O2
Molecular Weight283.331
Structural Identifiers
SMILESCC1=NOC2=C1C(=NC=N2)OC3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C16H17N3O2/c1-10-13-14(17-9-18-15(13)21-19-10)20-12-7-5-11(6-8-12)16(2,3)4/h5-9H,1-4H3
InChIKeyWERGTHAXFZGKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine (CAS 672925-30-3): Physicochemical and Pharmacological Scaffold Overview


4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine (CAS 672925-30-3) is a synthetic heterocyclic small molecule (MW 283.33 g/mol, formula C₁₆H₁₇N₃O₂) belonging to the isoxazolo[5,4-d]pyrimidine chemotype — a purine-isosteric scaffold characterized by a fused isoxazole-pyrimidine bicyclic core [1]. The compound features a 3-methyl substituent on the isoxazole ring and a 4-(tert-butyl)phenoxy ether linkage at the C-4 position of the pyrimidine ring. This chemotype has demonstrated ligandability across multiple target classes, including receptor tyrosine kinases (VEGFR2), Toll-like receptors (TLR7), IL-33/ST2 signaling, and ion channels (CFTR, PAT1/SLC26A6), supporting its use as a privileged scaffold for probe and lead discovery [2].

Why In-Class Isoxazolo[5,4-d]pyrimidine Analogs Cannot Substitute for 4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine (CAS 672925-30-3) Without Quantitative Re-Validation


Within the isoxazolo[5,4-d]pyrimidine chemotype, even conservative substituent variations at the C-4 phenoxy position produce divergent target engagement, selectivity, and physicochemical profiles that preclude direct substitution. The 4-(tert-butyl)phenoxy moiety in CAS 672925-30-3 (MW 283.33, XLogP ~3.5–3.7 predicted) imparts substantially greater lipophilicity and steric bulk than the unsubstituted phenoxy analog 3-methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine (CAS 672925-12-1; MW 227.22, XLogP 2.6) [1]. Literature SAR across oxazolo[5,4-d]pyrimidines targeting VEGFR2, TLR7, and IL-33 demonstrates that C-4 O-aryl substituent identity modulates both potency (ΔIC₅₀ > 10-fold) and selectivity [2][3]. The increased lipophilicity of the tert-butylphenyl ether directly impacts solubility-limited assay performance, protein binding, and membrane partitioning — parameters that must be re-optimized for any analog switch [4].

Quantitative Differentiation Evidence for 4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine (CAS 672925-30-3) Versus Closest Structural Analogs


Lipophilicity (XLogP) as a Procurement-Relevant Differentiator: Target vs. 3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine (CAS 672925-12-1)

CAS 672925-30-3 exhibits a predicted XLogP of approximately 3.5–3.7, compared to 2.6 for the unsubstituted phenoxy analog CAS 672925-12-1, reflecting a ΔlogP of +0.9 to +1.1 units attributable to the 4-tert-butyl substituent [1]. This places CAS 672925-30-3 within the optimal lipophilicity range (XLogP 1–4) for CNS-permeable and cell-permeable small molecules, while its unsubstituted analog resides at the lower boundary more typical of peripheral-restricted chemotypes. For procurement decisions targeting intracellular or BBB-penetrant probe candidates, the higher lipophilicity of 672925-30-3 is a distinguishing selection criterion.

Lipophilicity Drug-likeness ADME

Molecular Size and Rotatable Bond Count Comparison: Target vs. 3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine (CAS 672925-12-1)

CAS 672925-30-3 (MW 283.33 g/mol, 3 rotatable bonds) is substantially larger than its 3-methyl-4-phenoxy congener (MW 227.22 g/mol, 2 rotatable bonds) [1]. The 56.11 Da mass difference and additional rotatable bond (the tert-butylphenoxy ether vs. unsubstituted phenoxy) place 672925-30-3 closer to lead-like chemical space (MW < 350), while 672925-12-1 falls within fragment-like space (MW < 250). This distinction governs compound suitability for fragment-based screening libraries versus lead-optimization programs.

Molecular weight Rotatable bonds Fragment-based screening

Class-Level Kinase Inhibition Potential: Isoxazolo[5,4-d]pyrimidine Scaffold as a Purine Bioisostere with VEGFR2 Engagement

The isoxazolo[5,4-d]pyrimidine scaffold — the core of CAS 672925-30-3 — functions as a purine bioisostere and has been validated as an ATP-competitive kinase inhibitor scaffold with demonstrated VEGFR2 engagement. In a 2024 study, oxazolo[5,4-d]pyrimidine derivatives exhibited VEGFR2 IC₅₀ values comparable to the reference drug tivozanib, with compound 3h achieving a VEGFR2 IC₅₀ of 3.73 µM and cytotoxicity across four cancer lines (A549 IC₅₀ 20.91 µM, HT-29 IC₅₀ 19.70 µM, A375 IC₅₀ 9.63 µM, MCF7 IC₅₀ 17.43 µM) [1]. The 4-aryloxy substituent position on the pyrimidine ring is a critical SAR vector for modulating kinase selectivity [2]. While these data are from structurally related oxazolo[5,4-d]pyrimidines and not CAS 672925-30-3 specifically, they establish that the 4-O-aryl substitution pattern is compatible with VEGFR2 active-site binding.

Kinase inhibition VEGFR2 Purine bioisostere

Toll-Like Receptor 7 (TLR7) Agonism: Scaffold Validation for Immuno-Oncology Applications

The isoxazolo[5,4-d]pyrimidine scaffold has been optimized as a selective TLR7 agonist chemotype. In a 2024 ACS Omega study, compound 21a — a 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine — demonstrated a TLR7 EC₅₀ of 7.8 µM with no detectable cytotoxicity and induced secretion of IL-1β, IL-12p70, IL-8, and TNF-α [1]. A closely related analog (compound 20) bearing a 3-methylpiperidine at C-4 achieved an EC₅₀ of 16.4 ± 0.1 µM [2]. The C-4 position of the pyrimidine ring — occupied by the 4-tert-butylphenoxy group in CAS 672925-30-3 — is a key SAR handle that modulates TLR7 potency and selectivity over TLR8. These class-level data demonstrate that C-4 O-aryl substitution is tolerated for TLR7 agonism and provide a quantitative benchmark against which CAS 672925-30-3 can be profiled.

TLR7 agonist Immuno-oncology Cytokine induction

IL-33/ST2 Inhibitory Activity: First-in-Class Small-Molecule Treg Suppression via Oxazolo[5,4-d]pyrimidines

A 2026 ChemBioChem study reported the first small-molecule IL-33/ST2 inhibitors based on the oxazolo[5,4-d]pyrimidine scaffold. The lead compound KYH1942 suppressed IL-33-induced Foxp3 and Ki-67 expression in TCR-stimulated human Treg cells in a dose-dependent manner, with potency comparable to a neutralizing ST2 antibody [1]. The oxazolo[5,4-d]pyrimidine core forms key hydrogen bonds within the IL-33 binding pocket, and the C-4 and C-7 substituents critically influence binding affinity. While CAS 672925-30-3 was not among the tested library members in this study, the structural congruence of the core heterocycle and the presence of a C-4 O-aryl substituent position 672925-30-3 as a candidate for IL-33/ST2 screening and SAR expansion.

IL-33 inhibitor Treg suppression Immuno-oncology

Synthetic Accessibility via Regioselective O-Alkylation: Differentiated Intermediate Utility Over N-Substituted Isomers

The Alyabiev et al. (2008) Mendeleev Communications paper describes a regioselective synthetic route to O-substituted isoxazolo[5,4-d]pyrimidines, establishing that the C-4 O-aryl ether linkage — as in CAS 672925-30-3 — is accessible via nucleophilic displacement at the C-4 position of a 4-chloroisoxazolo[5,4-d]pyrimidine intermediate [1]. This regioselectivity is critical because competing N-alkylation at N-5 or N-7 yields constitutionally isomeric products with distinct biological profiles. The O-substitution pattern is confirmed spectroscopically, and the synthetic protocol is compatible with diverse phenol nucleophiles, including 4-tert-butylphenol. This regiochemical purity and synthetic tractability provide procurement-level confidence that CAS 672925-30-3 can be reliably resynthesized and that the O-aryl connectivity is unambiguous.

Regioselective synthesis O-substitution Chemical procurement

Recommended Procurement and Research Application Scenarios for 4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine (CAS 672925-30-3)


Kinase Inhibitor Probe Development: VEGFR2-Focused Screening Library Member

CAS 672925-30-3 is suitable for inclusion in kinase-focused screening libraries targeting the VEGFR2 ATP-binding site. The isoxazolo[5,4-d]pyrimidine scaffold has demonstrated VEGFR2 inhibition with IC₅₀ values in the low micromolar range (3.73 µM for analog 3h) and anti-angiogenic activity in HMEC-1 tube formation assays [1]. The 4-tert-butylphenoxy substituent provides a sterically demanding, lipophilic motif at the solvent-exposed region of the kinase active site, offering a differentiated SAR vector compared to the unsubstituted phenoxy or 3-methylphenoxy analogs.

Immuno-Oncology Target Screening: IL-33/ST2 Antagonist and TLR7 Agonist Dual-Profiling

Given the scaffold's validated activity at both TLR7 (EC₅₀ 7.8–25.3 µM range) and IL-33/ST2 (functional Treg suppression), CAS 672925-30-3 can serve as a starting point for dual-mechanism immune modulator profiling [2][3]. Its intermediate lipophilicity (XLogP ~3.5) supports cell-based assay compatibility, while the 4-tert-butyl group may enhance target residence time through hydrophobic contacts. Researchers should benchmark CAS 672925-30-3 against the disclosed TLR7 agonist 21a (EC₅₀ 7.8 µM) and IL-33 inhibitor KYH1942 in head-to-head assays.

Fragment-to-Lead Chemistry: Core Scaffold with a Pre-Installed Lipophilic Vector for ADME Optimization

CAS 672925-30-3 (MW 283.33) occupies lead-like space, making it a strategic intermediate for fragment-to-lead campaigns where the isoxazolo[5,4-d]pyrimidine core is retained and the 4-tert-butylphenoxy group serves as a lipophilic anchor [4]. Its higher XLogP (~3.5) compared to the fragment-like 3-methyl-4-phenoxy analog (XLogP 2.6, MW 227.22) provides a baseline for assessing the impact of lipophilicity on solubility, metabolic stability, and off-target promiscuity during hit expansion. The 3-methyl group on the isoxazole ring offers an additional vector for diversification.

Chemical Biology Tool Compound: PAT1/SLC26A6 or CFTR Modulator Screening Based on Scaffold Polypharmacology

The isoxazolo[5,4-d]pyrimidine chemotype has demonstrated activity at ion channel/transporter targets, including PAT1 (SLC26A6) inhibition (IC₅₀ = 1.0 µM for PAT1inh-A0030) and ΔF508-CFTR correction [5][6]. CAS 672925-30-3 can be incorporated into phenotypic screens for cystic fibrosis or intestinal disorders where these targets are implicated. The tert-butylphenoxy moiety provides a lipophilic handle for potential interactions with transmembrane protein binding pockets.

Quote Request

Request a Quote for 4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.